1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their versatility in various chemical reactions and applications. This particular compound is notable for its diethoxyphosphinyl and dimethyl substituents, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a phosphinic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The diazoamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Scientific Research Applications
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- involves its interaction with molecular targets through its diazoamino group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
- 1-Triazene, 1,3-diphenyl-
- 1-Triazene, 1-(diethoxyphosphinyl)-3-phenyl-
- Diminazene
Comparison: 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- is unique due to its specific substituents, which impart distinct chemical properties. Compared to 1-Triazene, 1,3-diphenyl-, it has different reactivity and stability profiles. The presence of the diethoxyphosphinyl group enhances its potential for forming stable complexes with metals, making it useful in coordination chemistry. Diminazene, on the other hand, is primarily used as a trypanocidal agent and has different biological applications.
This detailed overview provides a comprehensive understanding of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl-, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
103711-39-3 |
---|---|
Molecular Formula |
C6H16N3O3P |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C6H16N3O3P/c1-5-11-13(10,12-6-2)9(4)8-7-3/h5-6H2,1-4H3 |
InChI Key |
BARCMKNJTPZIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)N=NC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.